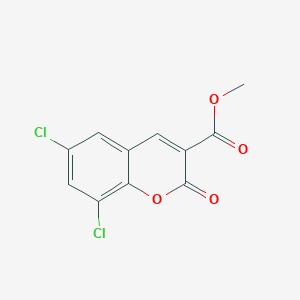

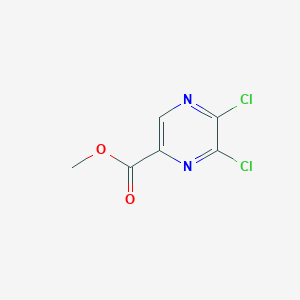

methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

科学的研究の応用

Synthesis of 2-Styrylchromones

The active methyl functionality of 6,8-dichloro-2-methyl-4H-chromen-4-one is utilized to obtain 2-styrylchromones via reactions with aromatic carboxaldehydes .

Production of Pyruvate Ester

This compound can react with diethyl oxalate to produce a pyruvate ester .

Creation of Phthalide

Phthalide can be synthesized from this compound through reactions with phthalic anhydride .

Conversion to Coumarin

Under the influence of thionyl chloride followed by aqueous potassium hydroxide, the starting chromone can be converted to coumarin .

Formation of Heterocyclic Systems

Heterocyclic systems like pyrazole, isoxazol, and quinolinone can be obtained from the target chromone by treatment with hydrazines, hydroxylamine hydrochloride, and ammonium acetate respectively .

Thiation of Starting Chromone

Thiation of the starting chromone interestingly affords a dithiated product instead of the expected monothiated one .

Antileishmanial Activity

The synthesized chromenes have been screened for antileishmanial activity on L. major parasite. The results were promising and showed that all compounds under investigation have some degree of activity against leishmania L. major parasite .

Inhibition of CYP2C8

Although the details are not fully known, there is some evidence suggesting that this compound may have an inhibitory effect on CYP2C8 .

作用機序

Target of Action

Mode of Action

It is known that 2h-chromene derivatives can interact with various classes of bacteria and fungi.

Biochemical Pathways

Result of Action

特性

IUPAC Name |

methyl 6,8-dichloro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O4/c1-16-10(14)7-3-5-2-6(12)4-8(13)9(5)17-11(7)15/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNPKJUVBXTFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2545263.png)

![(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2545267.png)

![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2545272.png)

![2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2545273.png)

![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/no-structure.png)

![4-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2545283.png)